molecular formula C2H3Cl2NO B146582 2,2-Dichloroacetamide CAS No. 683-72-7

2,2-Dichloroacetamide

Cat. No. B146582
CAS RN: 683-72-7
M. Wt: 127.95 g/mol
InChI Key: WCGGWVOVFQNRRS-UHFFFAOYSA-N
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Description

2,2-Dichloroacetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an amide group attached to an acetyl moiety. The dichloroacetamide group, in particular, contains two chlorine atoms attached to the carbon of the acetyl group. This structural feature imparts unique physical and chemical properties to the compound, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 2,2-dichloroacetamide derivatives has been explored in several studies. For instance, N-aryl 2-chloroacetamides have been synthesized through chloroacetylation of corresponding aryl amines, demonstrating the versatility of the chloroacetamide group in chemical reactions . Additionally, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involved extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and Raman spectra, to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 2,2-dichloroacetamide derivatives has been studied using various spectroscopic techniques. Ab initio and density functional theory (DFT) studies have been carried out to determine the structural, thermodynamical, and vibrational characteristics of these compounds . The influence of substituents on the characteristic frequencies of the amide group has been a particular focus, providing insights into the steric effects that govern the behavior of these molecules.

Chemical Reactions Analysis

The reactivity of 2,2-dichloroacetamide derivatives towards nucleophiles has been a subject of research, with studies showing that the chlorine atom in these compounds can be readily replaced by various nucleophiles, leading to the formation of heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene . This reactivity is crucial for the synthesis of a wide range of chemical entities with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dichloroacetamide derivatives are closely related to their molecular structure. The presence of chlorine atoms and the amide bond significantly influence the vibrational spectra of these compounds, as evidenced by FTIR and Raman spectroscopic studies . The potential energy distribution calculated through normal coordinate analysis helps in understanding the mixing of different normal modes and the variation of amide bond parameters with chlorine substitution in the phenyl group .

Scientific Research Applications

Herbicide Safeners and Environmental Impact

  • Herbicide Safeners in Agriculture : DCAcAm derivatives, specifically dichloroacetamide safeners, are used in agriculture to protect crops from herbicide toxicity. These compounds are often detected in streams, especially in areas with extensive row-crop agriculture. The presence and concentration of these safeners in streams are influenced by application timing and precipitation events (Woodward, Hladik, & Kolpin, 2018).
  • Environmental Fate and Effects : Research on dichloroacetamide safeners, including their environmental transformations and ecological effects, indicates that these compounds, while classified as inert, have significant bioactivity. Their environmental fate, particularly the potential for transformation into more biologically active products, is a concern (Sivey, Lehmler, Salice, Ricko, & Cwiertny, 2015).

Toxicological Studies and Water Treatment

  • Toxicity in Aquatic Organisms : DCAcAm has been found to be toxic to aquatic organisms, such as adult zebrafish, causing acute metabolism damage and accumulation in the organism. This raises concerns regarding its presence in chlorinated drinking water (Yu, Lin, Chen, & Tao, 2015).
  • Water Treatment Processes : In water treatment, the removal process of DCAcAm has been studied, revealing that advanced treatments are more efficient at reducing its formation potential. The compound has been observed to cause developmental and DNA damage in zebrafish, highlighting the need for effective removal techniques in water treatment processes (Lin, Zhou, Yu, & Chen, 2016).

Synthesis and Application in Cancer Research

  • Anti-Cancer Agent Design : DCAcAm analogues have been synthesized and evaluated for their anti-cancer activities. Certain analogues have shown promising results in inhibiting cancer cell growth, suggesting their potential in cancer treatment (Li, Yang, Cheng, Tiwari, Sodani, Zhao, & Chen, 2012).
  • Cytotoxic Activity Against Cancer Cells : Novel approaches in synthesizing DCAcAm derivatives have been explored for their cytotoxic activities against various human cancer cell lines, indicating their potential as anticancer agents (Fereidoonnezhad, Faghih, Mojaddami, Tabaei, & Rezaei, 2016).

Agricultural Applications

  • Growth Regulators in Corn : Research on the allylboration of imines to synthesize dichloroacetamides has led to the discovery of compounds that act as growth regulators in corn. These compounds, particularly the mono- and bis-3-butenylamines converted to dichloroacetamides, have shown effectiveness in stimulating the development of the root system in corn seedlings (Bubnov, Spiridonov, & Kuznetsov, 2018).

Safety And Hazards

2,2-Dichloroacetamide is considered hazardous. It may cause skin irritation and serious eye irritation. It is toxic if swallowed or in contact with skin . Proper protective equipment should be worn when handling this chemical .

properties

IUPAC Name

2,2-dichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGGWVOVFQNRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021561
Record name 2,2-Dichloroacetamide
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Molecular Weight

127.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloroacetamide

CAS RN

683-72-7
Record name Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name 2,2-Dichloroacetamide
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Record name Acetamide, 2,2-dichloro-
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Record name 2,2-Dichloroacetamide
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Record name 2,2-dichloroacetamide
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Record name 2,2-DICHLOROACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
854
Citations
N Choudhary, S Bee, A Gupta, P Tandon - Computational and Theoretical …, 2013 - Elsevier
The structure and the vibrational frequencies of the fundamental modes of the optimized geometry of N-(phenyl)-2,2-dichloroacetamide (NPA), N-(2-chloro phenyl)-2,2-…
Number of citations: 127 www.sciencedirect.com
Y Yu, DA Reckhow - Environmental science & technology, 2017 - ACS Publications
Haloacetamides (HAMs) are a class of newly identified nitrogenous disinfection byproducts (N-DBPs) whose occurrence in drinking waters has recently been reported in several DBP …
Number of citations: 66 pubs.acs.org
V Arjunan, P Ravindran, K Subhalakshmi… - Spectrochimica Acta Part …, 2009 - Elsevier
N-(2-Methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA) of the configuration X y C 6 H 5−y –NHCO–CHCl 2 (where, X=CH 3 and y=1) …
Number of citations: 20 www.sciencedirect.com
M Fereidoonnezhad, Z Faghih… - Journal of Sciences …, 2016 - jsciences.ut.ac.ir
Dichloroacetate (DCA) as a small, cheap and available anticancer agent, is a pyruvate mimetic compound that stimulates the activity of pyruvate dehydrogenase (PDH) enzyme through …
Number of citations: 36 jsciences.ut.ac.ir
T Li, Y Yang, C Cheng, AK Tiwari, K Sodani… - Bioorganic & medicinal …, 2012 - Elsevier
Our earlier research has shown that N-phenyl-2,2-dichloroacetamide analogues had much higher anti-cancer activity than the lead compound sodium dichloroacetate (DCA). In this …
Number of citations: 20 www.sciencedirect.com
S Gundersen, S Samdal, R Seip, TG Strand - Journal of molecular structure, 2004 - Elsevier
A description of how we presently use a commercial scanner to obtain electron diffraction data from photographic plates is given. Compared to data previously obtained from a …
Number of citations: 26 www.sciencedirect.com
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound (N4CPSDCAA), C8H6Cl3NO3S, the conformations of the N—H and C=O bonds in the SO2—NH—CO—C group are trans to each other, …
Number of citations: 1 scripts.iucr.org
V Arjunan, S Senthilkumari, P Ravindran… - Journal of Molecular …, 2014 - Elsevier
The FTIR and FT-Raman vibrational spectra of N-(4-bromophenyl)-2,2-dichloroacetamide molecule has been recorded and analysed the complete vibrational fundamental modes of the …
Number of citations: 14 www.sciencedirect.com
S Yu, T Lin, W Chen, H Tao - Chemosphere, 2015 - Elsevier
The detection method of 2,2-dichloroacetamide (DCAcAm), a new disinfection by-product (DBP) in chlorinated drinking water, was established using a gas chromatograph coupled with …
Number of citations: 52 www.sciencedirect.com
S Deketelaere, E Van Den Broeck… - European Journal of …, 2021 - Wiley Online Library
In the quest for 3,3‐dichloro‐β‐lactam building blocks, the serendipitous formation of 2,2‐dichloro‐N‐(chloromethyl)acetamides was observed. This peculiar reactivity was investigated …

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